molecular formula C10H9NO2S B074010 Ethyl 4-isothiocyanatobenzoate CAS No. 1205-06-7

Ethyl 4-isothiocyanatobenzoate

Cat. No.: B074010
CAS No.: 1205-06-7
M. Wt: 207.25 g/mol
InChI Key: MLOJHUCMCKBDLV-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatobenzoate (CAS: 1205-06-7) is a benzoate ester derivative featuring an isothiocyanate (-N=C=S) functional group at the para position of the aromatic ring. It is synthesized via two primary routes:

  • Method 1: Reaction of ethyl 4-aminobenzoate with thiophosgene in ethyl acetate, catalyzed by triethylamine, yielding 89% product with >90% purity .
  • Method 2: Deamination of 4-[(dimethylcarbamothioyl)amino]benzoate (derived from ethyl 4-aminobenzoate and tetramethylthiuram disulfide), followed by hydrazine hydrate treatment .

The compound’s molecular weight is 207.25 g/mol, and it exhibits low aqueous solubility (1.865 × 10⁻² g/L at 25°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isothiocyanatobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-aminobenzoate with thiophosgene. The reaction typically proceeds as follows:

    Starting Material: Ethyl 4-aminobenzoate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).

The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isothiocyanatobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-isothiocyanatobenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) or secondary amines (e.g., dimethylamine) in solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.

    Hydrolysis: 4-isothiocyanatobenzoic acid.

    Reduction: 4-aminobenzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

E4iB is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer agents , antibacterial , and antifungal drugs.

Case Studies and Findings

  • Anticancer Research : E4iB has been studied for its ability to inhibit specific metabolic pathways associated with cancer progression. For instance, research indicates that it may inhibit the enzyme CYP2E1, which is involved in the metabolism of benzene, a known carcinogen. This inhibition could potentially mitigate benzene's toxic effects, suggesting a protective role in occupational health settings .
  • Antibacterial and Antifungal Properties : E4iB exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its efficacy against antibiotic-resistant pathogens, highlighting its potential in addressing public health challenges related to drug resistance .

Agrochemical Applications

In the agrochemical sector, E4iB serves as an effective pesticide and herbicide due to its insecticidal properties. Its application can enhance crop protection strategies.

Data Table: Agrochemical Efficacy

CompoundApplication TypeTarget OrganismEfficacy
Ethyl 4-isothiocyanatobenzoatePesticideVarious insectsHigh
This compoundHerbicideWeedsModerate

Organic Synthesis

E4iB is utilized as a reagent in organic synthesis, facilitating the formation of complex organic molecules. Its versatility allows chemists to explore various synthetic pathways.

Synthetic Pathways Involving E4iB

  • Synthesis of Dyes and Pigments : E4iB is employed in synthesizing various dyes and pigments due to its reactive isothiocyanate functional group.
  • Complex Organic Molecules : It serves as a precursor for synthesizing more complex organic compounds, expanding the toolbox available for organic chemists .

Mechanism of Action

The mechanism of action of ethyl 4-isothiocyanatobenzoate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group can form covalent bonds with amino acid residues such as cysteine, lysine, and histidine. This reactivity allows the compound to inhibit enzymes by modifying their active sites, thereby disrupting their normal function. Additionally, the compound’s ability to form hydrogen bonds and its dipole moment contribute to its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 3-Isothiocyanatobenzoate

  • Structure : The meta isomer (CAS: 3137-84-6) differs in the isothiocyanate group’s position.
  • Solubility : Ethyl 3-isothiocyanatobenzoate has higher aqueous solubility (5.181 × 10⁻² g/L) compared to the para isomer (1.865 × 10⁻² g/L) .
  • Applications : While the para isomer is widely used in medicinal chemistry, the meta isomer’s applications are less documented, possibly due to steric or electronic effects influencing reactivity.

Functional Group Variants

Compound Name Substituent(s) Key Properties/Applications References
I-6230 Pyridazin-3-yl phenethylamino Antagonists for integrin α4β1 (lymphoma targets)
I-6273 Methylisoxazol-5-yl phenethylamino Improved tumor uptake in preclinical models
I-6373 3-Methylisoxazol-5-yl phenethylthio Enhanced metabolic stability
3d (Derivative) 2-Hydroxyethoxyethyl ester 67% yield; modified solubility for drug delivery

Key Observations :

  • Bioactivity: Compounds like I-6230 and I-6273, which replace the isothiocyanate with amino-linked heterocycles, show targeted antitumor activity, whereas Ethyl 4-isothiocyanatobenzoate itself is primarily a synthetic intermediate .
  • Solubility Modulation : Derivatives with hydrophilic groups (e.g., 3d’s hydroxyethoxy chain) improve solubility, addressing limitations of the parent compound .

Commercial Benzoate Esters

  • Ethyl 4-ethoxybenzoate (CAS: 23676-09-7): Lacks the isothiocyanate group but shares the ethyl benzoate backbone; used as a flavoring agent.
  • Methyl 4-iodobenzoate (CAS: 619-44-3): Iodo-substitution enhances electrophilicity for cross-coupling reactions, unlike the isothiocyanate’s nucleophilic reactivity .

Biological Activity

Ethyl 4-isothiocyanatobenzoate (EICB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of EICB, highlighting its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

EICB is classified as an isothiocyanate, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a benzoate moiety. Its structure can be represented as follows:

C9H9NS\text{C}_9\text{H}_9\text{N}\text{S}

This compound is known for its reactive nature, which allows it to interact with various biological targets, leading to diverse biochemical effects.

The biological activity of EICB can be attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to:

  • Inhibition of Enzymatic Activity : EICB may inhibit certain enzymes by modifying their active sites.
  • Modulation of Cellular Signaling : The compound can alter signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Anticancer Properties

Numerous studies have investigated the anticancer properties of EICB, particularly its effects on various cancer cell lines.

In Vitro Studies

  • HeLa Cells : EICB demonstrated significant antiproliferative effects on HeLa cervical cancer cells. The IC50 value was reported at approximately 1.84 μM, indicating potent activity against this cell line while exhibiting minimal cytotoxicity towards normal liver cells (L-02) (IC50 > 80 μM) . This selectivity suggests a favorable therapeutic window for potential cancer treatments.
  • Mechanisms of Action : The compound induced cell cycle arrest at the G1 phase and triggered apoptosis through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential and activation of caspases .
  • Other Cancer Types : EICB has also shown efficacy against other cancer types such as lung (A549) and breast cancer (MDA-MB-231), further supporting its role as a broad-spectrum anticancer agent .

In Vivo Studies

In animal models, EICB has been tested for its ability to inhibit tumor growth:

  • A study involving transplanted sarcoma cells in rats showed a 57% reduction in tumor volume following treatment with EICB at a dose of 28 mg/kg . This result underscores the compound's potential as an effective anticancer drug.

Summary of Research Findings

The following table summarizes key findings from various studies on EICB:

Study FocusCell Line/ModelIC50 (μM)Effect Observed
AntiproliferativeHeLa1.84Induced apoptosis and G1 arrest
AntiproliferativeA549N/ASignificant growth inhibition
In Vivo Tumor GrowthSarcoma in Rats28 mg/kg57% regression in tumor volume

Case Studies

  • Case Study on HeLa Cells : Researchers demonstrated that EICB could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This was supported by evidence showing increased DNA content without mitotic progression, suggesting a unique mechanism of action that warrants further exploration .
  • Animal Model Study : In vivo experiments revealed that EICB treatment led to significant tumor regression in rat models bearing transplanted sarcoma cells, indicating its potential for clinical application in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 4-isothiocyanatobenzoate with high purity?

this compound is synthesized via a two-step process:

  • Step 1 : React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form 4-[(dimethylcarbamothioyl)amino]benzoate.
  • Step 2 : Deaminate the intermediate under controlled conditions to yield this compound . Purity validation requires thin-layer chromatography (TLC), NMR (<sup>1</sup>H and <sup>13</sup>C), and IR spectroscopy. Crystallization techniques may further enhance purity for structural studies .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Key methods include:

  • Spectroscopic Analysis : IR spectroscopy to confirm the isothiocyanate (-NCS) stretch (~2050–2150 cm⁻¹) and NMR to verify aromatic proton environments.
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as demonstrated for intermediates like ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate .

Q. What are the solubility properties of this compound in common solvents?

According to solubility data (Table 1), the compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves readily in aprotic solvents like dioxane or DMF .

Table 1 : Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Dioxane12025
DMF25025

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with nucleophiles (e.g., amines, hydrazines)?

  • Solvent Selection : Use dioxane or THF to stabilize reactive intermediates while avoiding protic solvents that may hydrolyze the isothiocyanate group.
  • Stoichiometry : Maintain a 1:2 molar ratio (isothiocyanate:nucleophile) to ensure complete conversion, as shown in hydrazine hydrate reactions .
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., thiourea dimerization).

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

  • Overlapping NMR Signals : Aromatic protons in derivatives may overlap with solvent peaks. Use deuterated DMSO-d6 or CDCl3 for clearer spectra.
  • TLC Limitations : Non-polar derivatives may exhibit poor separation on silica gel. Switch to reverse-phase TLC or HPLC with UV detection (λ = 254 nm) .

Q. How can contradictory solubility or reactivity data in literature be resolved?

  • Reproducibility Checks : Verify solvent purity (e.g., trace water in dioxane affects reactivity) and reaction atmosphere (inert gas vs. ambient air).
  • Computational Modeling : Use density functional theory (DFT) to predict solvent interactions or transition states, aligning experimental results with theoretical models .

Q. What strategies mitigate ecotoxicity risks during disposal of this compound waste?

  • Degradation Studies : Test hydrolysis under acidic/basic conditions to identify non-toxic byproducts (e.g., benzoic acid derivatives).
  • Ecotoxicity Data : Refer to IUCLID and ECHA databases for aquatic toxicity thresholds. Avoid draining into waterways; instead, incinerate with chemical waste .

Q. How does the isothiocyanate group influence the compound’s stability during long-term storage?

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator with P2O5) to prevent hydrolysis to thioureas.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating refrigeration (2–8°C) for prolonged stability .

Q. Methodological Guidance

Q. Designing experiments to study this compound’s reactivity: What controls are essential?

  • Negative Controls : Run reactions without the isothiocyanate group (e.g., using ethyl 4-cyanobenzoate) to isolate its role.
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and reaction completion .

Q. How to address discrepancies in spectral data between synthesized batches?

  • Batch Comparison : Analyze multiple batches via high-resolution MS and <sup>13</sup>C NMR to identify impurities (e.g., unreacted starting materials).
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to detect outlier batches .

Properties

IUPAC Name

ethyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOJHUCMCKBDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152879
Record name Ethyl 4-isothiocyanatobenzoate
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1205-06-7
Record name Benzoic acid, 4-isothiocyanato-, ethyl ester
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Record name Ethyl 4-isothiocyanatobenzoate
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Record name Ethyl 4-isothiocyanatobenzoate
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Synthesis routes and methods I

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl p-aminobenzoate and after adding thereto 83.4 g of N,N-diethylthiocarbamoyl chloride, the mixture was refluxed for 8 hours. After ice cooling the reaction mixture, 100 ml of concentrated hydrochloric acid was added to the mixture and the toluene layer thus formed was collected and washed with water. After distilling off toluene under reduced pressure, the oily material thus formed was crystallized from methanol to provide 77.1 g of ethyl p-isothiocyanatobenzoate. The yield was 74.5% and the melting point was 52° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
82.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

82.5 g of ethyl p-aminobenzoate was dissolved in 500 ml of toluene, to the solution was added 83.4 g of N,N-diethylthiocarbamoyl chloride and the mixture was refluxed by heating for 8 hours. After cooling with ice, 100 ml of concentrated hydrochloric acid was added to the reaction mixture and then the toluene layer was separated and washed with water. The toluene was distilled off under reduced pressure and the residual oily product was crystallized from methanol to obtain 77.1 g of ethyl p-isothiocyanatobenzoate. Yield: 74.5%. Melting Point: 52° C.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-isothiocyanatobenzoate
Ethyl 4-isothiocyanatobenzoate
Ethyl 4-isothiocyanatobenzoate
Ethyl 4-isothiocyanatobenzoate

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